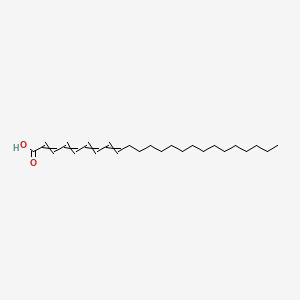

Tetracosa-2,4,6,8-tetraenoic acid

Description

Properties

Molecular Formula |

C24H40O2 |

|---|---|

Molecular Weight |

360.6 g/mol |

IUPAC Name |

tetracosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h16-23H,2-15H2,1H3,(H,25,26) |

InChI Key |

RZHACVKGHNMWOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

tetracosatetraenoic acid tetracosatetraenoic acid, (all-Z)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, chemical, and functional properties of Tetracosa-2,4,6,8-tetraenoic acid (inferred) with structurally related compounds from the evidence:

Key Structural and Functional Differences:

Conjugated double bonds (e.g., in isotretinoin and acitretin) enhance rigidity and electronic interactions, critical for binding retinoid receptors .

Functional Groups: Isotretinoin and all-trans retinoic acid feature cyclic substituents (e.g., trimethylcyclohexenyl), which are absent in straight-chain PUFAs like eicosa-2,4,6,8-tetraenoic acid. These groups are essential for receptor specificity and therapeutic activity . Acitretin’s methoxyphenyl group distinguishes it from natural retinoids, reducing lipophilicity and altering pharmacokinetics .

Biological Roles: Retinoids: Exhibit potent gene-regulatory effects (e.g., isotretinoin reduces sebum production; all-trans retinoic acid regulates cell differentiation) .

Research Findings and Implications

Retinoid Pharmacology: Isotretinoin’s efficacy in acne stems from isomer-specific activity; its intracellular conversion to all-trans retinoic acid enhances gene regulation . Acitretin’s lower lipophilicity (vs. etretinate) reduces tissue accumulation, improving safety in chronic use .

Conjugated PUFA Dynamics: Conjugated dienes/trienes in retinoids are critical for UV absorption (e.g., acitretin’s photoisomerization) and receptor binding . Eicosa-2,4,6,8-tetraenoic acid’s biological roles remain underexplored, though marine sources suggest ecological or metabolic significance .

Synthetic and Analytical Challenges: Longer-chain PUFAs like this compound may face synthesis hurdles due to oxidation susceptibility or isomerization, as seen in retinoid manufacturing .

Q & A

Q. What are the established synthetic routes for Tetracosa-2,4,6,8-tetraenoic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves stepwise polyene chain elongation via Wittig or Horner-Wadsworth-Emmons reactions, followed by carboxylation. Key intermediates (e.g., conjugated dienols or aldehydes) are characterized using:

- NMR (¹H/¹³C) to confirm double-bond geometry and regioselectivity .

- IR spectroscopy to track functional groups (e.g., carboxylic acid formation) .

- Mass spectrometry (MS) for molecular weight validation . Example Workflow:

- Synthesize tetraenoic ester via iterative coupling.

- Hydrolyze ester to acid under basic conditions.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer:

Q. What are the primary biological targets of this compound in model systems?

Methodological Answer:

- Receptor binding assays (e.g., radioligand displacement) to identify nuclear receptor interactions (e.g., retinoid X receptor analogs) .

- Gene expression profiling (RNA-seq/qPCR) to track pathways influenced by polyunsaturated fatty acids .

- In vitro cell differentiation assays (e.g., adipocyte or neuronal models) to assess bioactivity .

Advanced Research Questions

Q. How can researchers mitigate isomerization during synthesis or storage of this compound?

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-response re-evaluation across multiple cell lines (e.g., macrophages, epithelial cells) to identify context-dependent effects .

- Metabolomic profiling to assess compound stability or metabolite generation in different media .

- Comparative meta-analysis of literature using standardized assay conditions (e.g., serum-free vs. serum-containing media) . Key Considerations:

- Control for endogenous lipid interference (e.g., albumin binding in culture media) .

- Validate purity (>98% via HPLC) to exclude confounding impurities .

Q. How can researchers design experiments to study the oxidative stability of this compound in biological matrices?

Methodological Answer:

- Accelerated oxidation assays using Fe²⁺/H₂O₂ systems to simulate in vivo oxidative stress .

- LC-MS/MS quantification of oxidation markers (e.g., malondialdehyde, 4-hydroxynonenal) .

- Electrochemical analysis (cyclic voltammetry) to measure redox potential and predict stability .

Data Analysis & Literature Review

Q. What strategies ensure rigorous interpretation of conflicting structural or functional data in literature?

Methodological Answer:

Q. How should researchers address gaps in mechanistic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.